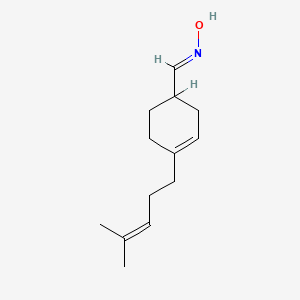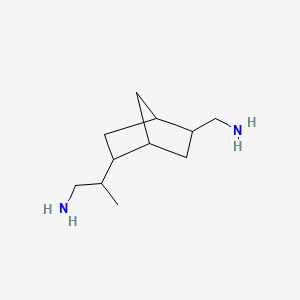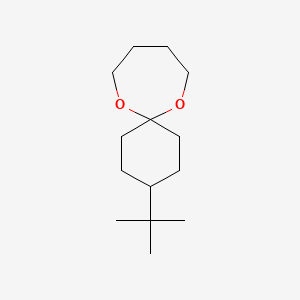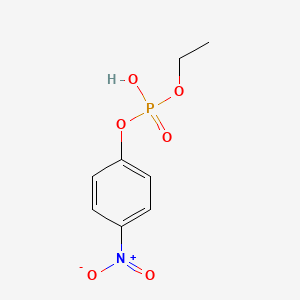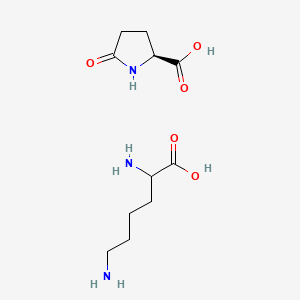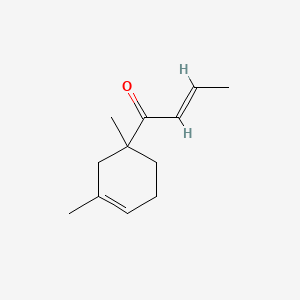
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate is a chemical compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The presence of the formate ester group adds to its chemical versatility, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate typically involves the esterification of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethanol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate undergoes various chemical reactions, including:
Oxidation: The formate group can be oxidized to formic acid or carbon dioxide under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The formate ester can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formic acid, carbon dioxide.
Reduction: 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive bicyclic structure.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate involves its interaction with various molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which can then participate in various biochemical pathways. The bicyclic structure may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bicyclo(2.2.1)hept-5-en-2-yl acetate: Similar structure but with an acetate ester group instead of formate.
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate: Similar structure but with an acetate ester group instead of formate.
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl propionate: Similar structure but with a propionate ester group instead of formate.
Uniqueness
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate is unique due to the presence of the formate ester group, which imparts distinct reactivity and properties compared to its analogs. The formate group can undergo specific reactions that are not possible with other ester groups, making this compound valuable in certain synthetic and research applications.
Eigenschaften
CAS-Nummer |
93963-38-3 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl formate |
InChI |
InChI=1S/C11H16O2/c1-11(2,13-7-12)10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3 |
InChI-Schlüssel |
JMHXZINCPAHHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC2CC1C=C2)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




